

Effects of hemolysis, icterus, and lipemia on bilirubin (disodium) immunoassays

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Compound of Interest		
Compound Name:	Bilirubin (disodium)	
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Technical Support Center: Bilirubin (Disodium) Immunoassays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interferences from hemolysis, icterus, and lipemia in **bilirubin (disodium)** immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are hemolysis, icterus, and lipemia, and why do they interfere with bilirubin immunoassays?

- Hemolysis is the rupture of red blood cells (erythrocytes), which releases hemoglobin and other intracellular components into the serum or plasma.[1] This can interfere with immunoassays through several mechanisms:
 - Spectral Interference: Hemoglobin absorbs light at wavelengths often used in spectrophotometric assays, which can overlap with the absorbance spectrum of the assay's chromophore, leading to inaccurate readings.[2] Hemoglobin's primary absorbance peaks are between 340–440 nm and 540–580 nm.[2]



- Chemical Interference: Hemoglobin can exhibit peroxidase-like activity, which may interfere with assays that use peroxidase-coupled reactions.[3]
- Release of Analytes: The release of intracellular components can directly alter the concentration of the analyte being measured.[3]
- Icterus refers to the yellowish appearance of serum or plasma due to high concentrations of bilirubin.[4] Bilirubin can interfere with immunoassays by:
 - Spectral Interference: Bilirubin has a broad absorbance spectrum, primarily between 400 and 540 nm, with a peak around 460 nm, which can interfere with colorimetric assays.[5]
 - Chemical Interference: Bilirubin can act as an oxidizing or reducing agent, potentially reacting with assay reagents and affecting the final measurement.[6] Both conjugated and unconjugated bilirubin can cause interference, and their effects may differ.[4]
- Lipemia is the presence of a high concentration of lipids (fats) in the blood, giving the serum or plasma a turbid or milky appearance.[4] Lipemia interferes with immunoassays through:
 - Light Scattering: The lipid particles scatter light, which can increase the absorbance reading in spectrophotometric and turbidimetric assays.[7]
 - Volume Displacement: High lipid concentrations can displace the aqueous volume of the sample, leading to a falsely lower analyte concentration.[4]
 - Non-specific Binding: Lipids can non-specifically bind to analytes or assay antibodies, hindering the specific antibody-antigen reaction.

Q2: At what levels do hemolysis, icterus, and lipemia start to cause significant interference?

The interference thresholds for hemolysis, icterus, and lipemia are highly dependent on the specific immunoassay method and the analytical platform being used. It is crucial to consult the assay manufacturer's instructions for use for specific interference limits. However, the following tables provide a general overview of reported interference levels for bilirubin assays.

Table 1: Summary of Hemolysis Interference on Bilirubin Assays



Hemoglobin Concentration	Observed Effect on Bilirubin Measurement	Reference
> 20 mg/dL	Visible pink to red color in serum/plasma.	[1]
Varies by assay	Falsely decreased total and direct bilirubin levels.	[1]
Varies by assay	Spectrophotometric interference due to hemoglobin's absorbance spectrum.	[2]

Table 2: Summary of Icterus Interference on Bilirubin Assays

Bilirubin Concentration	Observed Effect on Bilirubin Measurement	Reference
Varies by assay	Spectral and chemical interference.	[6]
Varies by assay	Both positive and negative interference have been reported depending on the assay method.	[8]
>10 mg/dL	Potential for significant interference in some creatinine and total protein assays, indicating a level where bilirubin assays may also be affected.	

Table 3: Summary of Lipemia Interference on Bilirubin Assays



Triglyceride Concentration	Observed Effect on Bilirubin Measurement	Reference
Mild Lipemia (e.g., 400 mg/dL)	Negative interference for direct bilirubin.	[9]
Moderate Lipemia (e.g., 1000 mg/dL)	Negative interference for direct bilirubin.	[9]
Severe Lipemia (e.g., 2000 mg/dL)	Positive interference for direct and total bilirubin.	[9]

Q3: How can I visually identify potentially interfering samples?

- Hemolysis: Hemolyzed serum or plasma will appear pink to red, with the intensity of the color correlating with the degree of hemolysis.[2]
- Icterus: Icteric samples will have a yellow to greenish-yellow color.[4]
- Lipemia: Lipemic samples will appear cloudy or milky (turbid).[4]

While visual inspection is a useful first step, it is subjective. Many modern automated analyzers have serum index capabilities that provide a semi-quantitative assessment of the levels of hemolysis (H-index), icterus (I-index), and lipemia (L-index).[6]

Troubleshooting Guides Issue: Suspected Hemolysis Interference

Symptoms:

- Bilirubin results are unexpectedly low.[1]
- The serum or plasma sample has a pink or red appearance.
- The instrument flags the sample with a high hemolysis index (H-index).

Troubleshooting Steps:



- Visual Inspection and Serum Index Check: Confirm the presence of hemolysis visually and check the H-index provided by the analyzer.
- Review Assay-Specific Limits: Consult the manufacturer's package insert for the specific hemolysis interference threshold for your bilirubin immunoassay.
- Request a New Sample: If the hemolysis is due to pre-analytical errors during sample collection or handling, the most reliable solution is to request a new, properly collected sample.[4]
- Prevention of Hemolysis: To avoid future issues, review and reinforce proper phlebotomy techniques with laboratory staff.[4] Key points include:
 - Using the correct needle gauge.
 - Avoiding excessive tourniquet time.
 - Ensuring gentle mixing of blood collection tubes.
 - Allowing the venipuncture site to dry completely after cleaning with alcohol.[1]

Issue: Suspected Icterus Interference

Symptoms:

- Bilirubin results are inconsistent with the clinical picture or previous measurements.
- The serum or plasma sample is dark yellow or greenish-yellow.
- The instrument flags the sample with a high icterus index (I-index).

Troubleshooting Steps:

- Visual Inspection and Serum Index Check: Confirm the icteric appearance of the sample and check the I-index.
- Review Assay-Specific Limits: Check the manufacturer's stated icterus interference limit for your bilirubin assay.



- Sample Dilution: If the I-index exceeds the acceptable limit, a common strategy is to dilute
 the sample with an appropriate diluent to bring the bilirubin concentration below the
 interference threshold.[6] It is critical to validate the dilution protocol for your specific assay to
 ensure accuracy.[6]
- Consider an Alternative Method: If available, re-analyzing the sample using a method that is less susceptible to bilirubin interference can be a useful confirmatory step.

Issue: Suspected Lipemia Interference

Symptoms:

- Bilirubin results are variable or do not correlate with other clinical findings.
- The serum or plasma sample appears turbid or milky.
- The instrument flags the sample with a high lipemia index (L-index).

Troubleshooting Steps:

- Visual Inspection and Serum Index Check: Confirm the lipemic nature of the sample and review the L-index.
- Review Assay-Specific Limits: Refer to the assay's package insert for the specified lipemia interference threshold.
- Ultracentrifugation: The most effective method for removing lipid interference is ultracentrifugation, which separates the lipids from the aqueous phase of the sample. The clear infranatant can then be carefully collected and analyzed.
- Sample Dilution: For some assays, dilution may reduce the turbidity to an acceptable level.
 [9] However, this may not be effective for all analytes and can impact assay sensitivity.

Experimental Protocols

The following are generalized protocols for preparing interfering substances to conduct inhouse interference studies, largely based on guidelines such as the CLSI document EP7-A2.



Protocol 1: Preparation of Hemolysate

This protocol describes the preparation of a hemolysate to simulate hemolysis interference.

Materials:

- Fresh whole blood collected in an EDTA or heparin tube.
- Isotonic saline (0.9% NaCl).
- Deionized water.
- Centrifuge.
- Freezer (-20°C or colder).
- · Spectrophotometer.

Procedure:

- Centrifuge the whole blood sample to separate the red blood cells (RBCs) from the plasma.
- Aspirate and discard the plasma and buffy coat.
- Wash the packed RBCs three times by resuspending them in isotonic saline, followed by centrifugation and removal of the supernatant.
- After the final wash, lyse the RBCs by one of the following methods:
 - Freeze-Thaw Method: Add an equal volume of deionized water to the packed RBCs and freeze the mixture overnight. Thaw the sample at room temperature the next day. Repeat the freeze-thaw cycle for complete lysis.[10]
 - Osmotic Shock: Resuspend the packed RBCs in a larger volume of hypotonic solution (deionized water).[10]
- Centrifuge the hemolysate to pellet the cell debris.
- Carefully collect the supernatant (hemolysate).



- Determine the hemoglobin concentration of the hemolysate using a spectrophotometer.
- Spike a normal, non-hemolyzed serum or plasma pool with varying amounts of the hemolysate to create a range of hemoglobin concentrations for interference testing.

Protocol 2: Preparation of Bilirubin Stock Solution

This protocol outlines the preparation of a bilirubin stock solution for icterus interference studies.

Materials:

- Analytical grade bilirubin powder (unconjugated).
- 0.1 M Sodium hydroxide (NaOH) solution.
- Dimethyl sulfoxide (DMSO) (optional, for initial solubilization).
- pH meter.
- · Volumetric flasks.
- Protection from light (e.g., amber vials or aluminum foil).

Procedure:

- Protect all solutions from light throughout the procedure as bilirubin is light-sensitive.
- Accurately weigh a specific amount of bilirubin powder.
- Dissolve the bilirubin powder in a small volume of DMSO or directly in 0.1 M NaOH.[11][12]
- Once dissolved, bring the solution to the final desired volume with 0.1 M NaOH or a suitable buffer.
- Adjust the pH of the stock solution if necessary.
- Determine the exact concentration of the bilirubin stock solution spectrophotometrically.



- Prepare fresh bilirubin stock solution for each experiment to avoid degradation.
- Spike a normal, non-icteric serum or plasma pool with the bilirubin stock solution to achieve various bilirubin concentrations for interference testing.

Protocol 3: Preparation of Lipemic Samples using Intralipid

This protocol describes how to simulate lipemia using a commercially available lipid emulsion.

Materials:

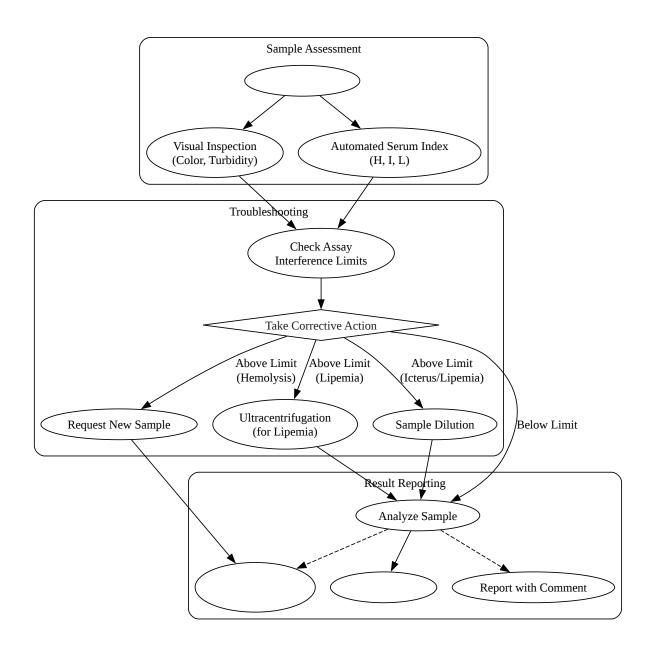
- Commercially available 20% lipid emulsion (e.g., Intralipid).
- Normal, non-lipemic serum or plasma pool.
- Pipettes.

Procedure:

- Obtain a normal serum or plasma pool with a low baseline triglyceride level.
- Spike the serum pool with varying volumes of the 20% lipid emulsion to create samples with different levels of lipemia.[9] For example, adding 20 μL, 50 μL, and 100 μL of 20% Intralipid to 1 mL of serum can simulate mild, moderate, and severe lipemia, respectively.[9]
- Gently mix the spiked samples.
- Measure the triglyceride concentration in each spiked sample to confirm the level of lipemia.
- Analyze the spiked samples with the bilirubin immunoassay to assess the impact of lipemia.

Visualizations

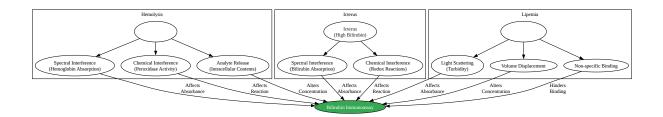




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Caption: Troubleshooting workflow for interference in bilirubin immunoassays.





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Caption: Mechanisms of interference from hemolysis, icterus, and lipemia.

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